

Application Notes and Protocols for Studying

PARP11-Protein Interactions Using ITK7

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Compound of Interest		
Compound Name:	PARP11 inhibitor ITK7	
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Introduction

Poly(ADP-ribose) polymerase 11 (PARP11) is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). Unlike the well-studied poly-ADP-ribose polymerases (e.g., PARP1 and PARP2) involved in DNA repair, the biological functions of MARylating PARPs are less understood. PARP11 has been implicated in various cellular processes, including the regulation of the type I interferon signaling pathway, antiviral responses, and the tumor microenvironment.[1][2][3]

ITK7 is a potent and highly selective small molecule inhibitor of PARP11.[4][5] Its high selectivity, with over 200-fold greater potency for PARP11 compared to other PARP family members, makes it an invaluable tool for elucidating the specific functions of PARP11 and for exploring its potential as a therapeutic target.[4][5] A key finding is that the catalytic activity of PARP11 is coupled to its subcellular localization at the nuclear envelope; inhibition of PARP11 with ITK7 leads to its dissociation from this structure.[4]

These application notes provide detailed protocols for utilizing ITK7 to investigate PARP11-protein interactions and cellular functions. The protocols cover methods to assess the inhibition of PARP11's enzymatic activity, to identify and validate its protein interaction partners, and to visualize the impact of ITK7 on its subcellular localization.



Data Presentation

Table 1: In Vitro and Cellular Activity of ITK7 against PARP11

Parameter	Value	Cell Line/System	Reference
IC50 (PARP11)	14 nM	In Vitro Enzyme Assay	[6]
EC50 (PARP11 auto- MARylation)	13 nM	HeLa cells	[6]

Table 2: Selectivity Profile of ITK7 against PARP Family Members

PARP Family Member	Selectivity (Fold vs. PARP11)	Reference
Other PARP family members	>200	[4][5]

Experimental ProtocolsIn Vitro PARP11 Enzymatic Activity Assay

This protocol describes how to measure the inhibition of PARP11's auto-mono-ADP-ribosylation activity in a cell-free system using ITK7.

Materials:

- Recombinant human PARP11 protein
- ITK7
- NAD+ (Nicotinamide adenine dinucleotide)
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT
- Reaction termination buffer (e.g., 2x Laemmli sample buffer)
- SDS-PAGE gels and Western blotting reagents



- Anti-ADP-ribose binding reagent or antibody for detection
- · Chemiluminescent substrate

Procedure:

- Prepare serial dilutions of ITK7 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- In a microcentrifuge tube, combine recombinant PARP11 protein (e.g., 100 nM final concentration) with the diluted ITK7 or vehicle control (DMSO) in Assay Buffer.
- Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 30°C.
- Initiate the MARylation reaction by adding NAD+ (e.g., 50 μM final concentration).
- Incubate the reaction for 30 minutes at 30°C.
- Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Probe the membrane with an anti-ADP-ribose binding reagent or a specific antibody that recognizes mono-ADP-ribosylation to detect the auto-MARylation of PARP11.
- Develop the blot using a chemiluminescent substrate and image the results.
- Quantify the band intensities to determine the extent of inhibition at different ITK7 concentrations and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) to Identify PARP11 Interactors

This protocol details the co-immunoprecipitation of endogenous or overexpressed PARP11 to identify interacting proteins, with ITK7 treatment used to probe for activity-dependent



interactions.

Materials:

- Cells expressing PARP11 (endogenously or via transfection with a tagged PARP11 construct, e.g., FLAG-PARP11 or GFP-PARP11)
- ITK7
- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Anti-PARP11 antibody or anti-tag antibody (e.g., anti-FLAG or anti-GFP)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)
- SDS-PAGE and Western blotting reagents
- Antibodies against known or potential interactors (e.g., anti-β-TrCP, anti-PARP12)

Procedure:

- Culture cells to ~80-90% confluency.
- Treat the cells with ITK7 (e.g., 1 μ M) or vehicle (DMSO) for a specified time (e.g., 4 hours) to assess the effect of PARP11 inhibition on protein interactions.
- Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with the primary antibody (anti-PARP11 or anti-tag)
 overnight at 4°C with gentle rotation.



- Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
- Wash the beads three to five times with wash buffer.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluates by SDS-PAGE and Western blotting, probing for PARP11 and the suspected interacting proteins.
- For discovery of novel interactors, the eluates can be analyzed by mass spectrometry.

Live-Cell Imaging of PARP11 Subcellular Localization

This protocol describes the use of live-cell imaging to visualize the ITK7-induced dissociation of PARP11 from the nuclear envelope.

Materials:

- Cells suitable for live-cell imaging (e.g., HeLa or U2OS)
- Expression vector for a fluorescently tagged PARP11 (e.g., PARP11-GFP or PARP11-mCherry)
- Transfection reagent
- Live-cell imaging medium
- ITK7
- Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

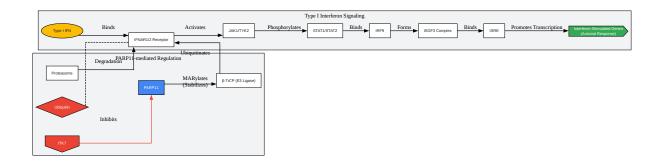
- Seed the cells on glass-bottom imaging dishes.
- Transfect the cells with the PARP11-fluorescent protein expression vector according to the manufacturer's protocol.
- Allow the cells to express the fusion protein for 24-48 hours.



- Replace the culture medium with live-cell imaging medium.
- Mount the dish on the confocal microscope stage and allow the cells to equilibrate in the environmental chamber.
- Acquire baseline images of the PARP11-fluorescent protein localization, noting its accumulation at the nuclear envelope.
- Add ITK7 (e.g., 1 μM final concentration) to the imaging medium.
- Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) to monitor the change in PARP11 localization over time.
- Analyze the images to quantify the change in fluorescence intensity at the nuclear envelope versus the cytoplasm and/or nucleoplasm.

Mandatory Visualizations

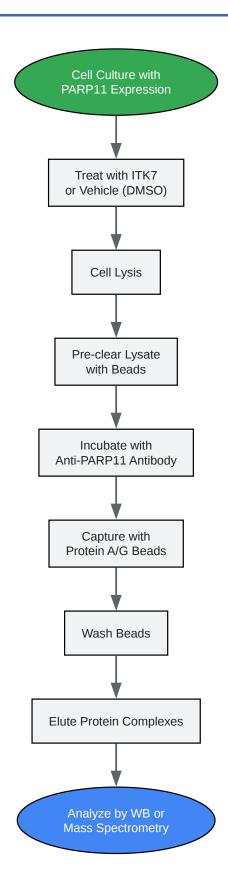




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Caption: PARP11-mediated regulation of Type I Interferon signaling.





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Caption: Workflow for Co-Immunoprecipitation of PARP11.





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Caption: Logical relationship of ITK7 action on PARP11.

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